(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
CAS No.: 93841-86-2
Cat. No.: VC20757644
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93841-86-2 |
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Molecular Formula | C22H27NO4 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Standard InChI | InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 |
Standard InChI Key | KKMCJYRMPUGEEC-FXAWDEMLSA-N |
Isomeric SMILES | CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Overview of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester is a synthetic compound classified as an amino acid derivative. It features a benzyl ester of L-alanine with an ethoxycarbonyl substituent, contributing to its unique properties and potential applications in medicinal chemistry. The molecular formula for this compound is
with a molecular weight of approximately 369.5 g/mol.
Structural Characteristics
The structural integrity of this compound is defined by its chirality, which arises from the L-alanine moiety. This chirality enhances its relevance in biological systems, allowing for specific interactions with various biological targets.
Synthesis Methods
The synthesis of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester typically involves several steps:
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Formation of the Ethoxycarbonyl Group: The introduction of the ethoxycarbonyl moiety onto the phenylpropyl chain.
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Benzyl Esterification: Reacting L-alanine with benzyl alcohol in the presence of acid catalysts to form the benzyl ester.
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Purification: The final product is purified through recrystallization or chromatography to ensure high purity.
Biological Activities and Applications
Research indicates that (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester exhibits various biological activities due to its structural resemblance to natural amino acids. Its potential applications include:
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Pharmaceutical Development: Investigated for its role as a precursor in the synthesis of bioactive compounds, including antihypertensives like Ramipril.
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Enzyme Interaction Studies: Preliminary data suggest that it may interact effectively with enzymes or receptors, influencing metabolic pathways or signaling mechanisms.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester, which can provide insights into its unique properties:
Compound Name | CAS Number | Key Features |
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N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine | 82717-96-2 | Similar structure but different substituents |
N-(1-R-Ethoxycarbonxyl-3-methylpropyl)-L-alanine | 93841-86-2 | Variation in side chain length |
N-(1-S-Ethoxycarbonxyl-3-phenethyl)-L-alanine | 93836-47-6 | Different stereochemistry affecting biological activity |
N-(1-R-Ethoxycarbonxyl-2-benzoylethyl)-L-alanine | 82717-95-1 | Different position of benzoyl group |
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